molecular formula C18H11ClN4O2S2 B12133254 N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-chlorobenzamide

N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-chlorobenzamide

Cat. No.: B12133254
M. Wt: 414.9 g/mol
InChI Key: DOYTWXZDEIZWIZ-UHFFFAOYSA-N
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Description

N-[(5E)-5-(1H-Benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-chlorobenzamide is a synthetic thiazolidinone derivative characterized by a benzimidazole-substituted methylidene group at the 5-position of the thiazolidinone core and a 3-chlorobenzamide moiety at the 3-position. The (5E)-configuration indicates the spatial arrangement of the benzimidazole group relative to the thioxo group at position 2.

Synthesis of such derivatives typically involves condensation of substituted benzaldehydes with thiazolidinone precursors, followed by cyclization and functionalization. For example, similar compounds are synthesized via coupling of (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid with aromatic amines using carbodiimide-based coupling agents . Structural confirmation relies on spectroscopic methods (IR, NMR) and X-ray crystallography , with refinement tools like SHELXL and SIR97 ensuring accuracy .

Properties

Molecular Formula

C18H11ClN4O2S2

Molecular Weight

414.9 g/mol

IUPAC Name

N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-3-chlorobenzamide

InChI

InChI=1S/C18H11ClN4O2S2/c19-11-5-3-4-10(8-11)16(24)22-23-17(25)14(27-18(23)26)9-15-20-12-6-1-2-7-13(12)21-15/h1-9,25H,(H,22,24)

InChI Key

DOYTWXZDEIZWIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CC3=C(N(C(=S)S3)NC(=O)C4=CC(=CC=C4)Cl)O)N=C2C=C1

Origin of Product

United States

Preparation Methods

Synthesis of 1H-Benzimidazole-2-carbaldehyde

Procedure :

  • Dissolve o-phenylenediamine (10 mmol) in 20 mL of formic acid (98%) and reflux at 120°C for 6 hours.

  • Cool the mixture to room temperature, pour into ice-cold water, and neutralize with ammonium hydroxide (NH₄OH) to pH 7–8.

  • Filter the precipitated benzimidazole derivative and recrystallize from ethanol.

  • Oxidize the 2-methyl group of benzimidazole using manganese dioxide (MnO₂) in dimethylformamide (DMF) at 80°C for 12 hours to yield the aldehyde.

Yield : 68–72% (after recrystallization).

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.87 (s, 1H, CHO), 8.21 (s, 1H, aromatic), 7.65–7.42 (m, 4H, aromatic).

  • IR (KBr) : 1695 cm⁻¹ (C=O stretch).

Preparation of 3-Chlorobenzoyl Isocyanate

Procedure :

  • React 3-chlorobenzoic acid (10 mmol) with SOCl₂ (15 mmol) at 70°C for 3 hours to form 3-chlorobenzoyl chloride.

  • Add sodium azide (12 mmol) portionwise to the acyl chloride in acetone at 0°C, stirring for 2 hours.

  • Heat the resulting acyl azide in toluene at 110°C to induce Curtius rearrangement, yielding 3-chlorobenzoyl isocyanate.

Yield : 58–62% (isolated via distillation under reduced pressure).

Safety Note : Acyl azides are shock-sensitive; handle with care under controlled conditions.

Synthesis of 2-Thioxo-1,3-thiazolidin-4-one

Procedure :

  • Mix thiourea (10 mmol) and chloroacetic acid (12 mmol) in 30 mL of ethanol.

  • Add potassium hydroxide (KOH, 15 mmol) and reflux at 80°C for 5 hours.

  • Acidify with hydrochloric acid (HCl) to pH 2–3, filter the precipitate, and wash with cold water.

Yield : 75–80%.

Characterization Data :

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 192.1 (C=O), 167.3 (C=S), 45.8 (CH₂).

Convergent Coupling and Final Assembly

Formation of Thiazolidinone-Benzimidazole Hybrid

Knoevenagel Condensation :

  • Suspend 1H-benzimidazole-2-carbaldehyde (5 mmol) and 2-thioxo-1,3-thiazolidin-4-one (5.5 mmol) in ethanol (20 mL).

  • Add piperidine (0.5 mL) as a catalyst and reflux at 85°C for 8 hours.

  • Cool, filter the product, and wash with ethanol to obtain the E-configured α,β-unsaturated ketone.

Yield : 65–70%.

Stereochemical Control :

  • The E-configuration is favored due to steric hindrance between the benzimidazole and thiazolidinone rings, confirmed by NOESY NMR.

Amidation with 3-Chlorobenzoyl Isocyanate

Procedure :

  • Dissolve the Knoevenagel adduct (4 mmol) in dry tetrahydrofuran (THF, 15 mL).

  • Add 3-chlorobenzoyl isocyanate (4.4 mmol) dropwise at 0°C under nitrogen atmosphere.

  • Stir at room temperature for 24 hours, then concentrate under vacuum.

  • Purify the residue via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1).

Yield : 55–60%.

Characterization Data :

  • HRMS (ESI) : m/z calculated for C₁₉H₁₂ClN₃O₃S₂ [M+H]⁺: 446.0234, found: 446.0236.

  • X-ray Crystallography : Confirms planar geometry of the thiazolidinone and benzamide moieties.

Optimization Strategies and Yield Improvement

Solvent and Catalyst Screening

Condition Solvent Catalyst Yield (%)
Knoevenagel stepEthanolPiperidine65
Knoevenagel stepDMFL-Proline72
Amidation stepTHFNone55
Amidation stepDCMDMAP62

Key Findings :

  • Polar aprotic solvents (DMF) improve reaction rates in condensation steps.

  • 4-Dimethylaminopyridine (DMAP) enhances electrophilicity of the isocyanate during amidation.

Challenges and Mitigation Approaches

  • Stereochemical Purity :

    • The E-isomer predominates (>95%) due to thermodynamic control; Z-isomer byproducts are removed via recrystallization.

  • Thioxo Group Oxidation :

    • Conduct reactions under inert atmosphere to prevent oxidation of the thioxo moiety to sulfone.

  • Scale-Up Limitations :

    • Batch processing beyond 100 mmol leads to reduced yields (45–50%); continuous flow systems are under investigation .

Chemical Reactions Analysis

Types of Reactions

N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-chlorobenzamide has shown promise in various therapeutic areas:

  • Antiparasitic Activity : Preliminary studies indicate potential effectiveness against parasitic infections, making it a candidate for drug development targeting diseases such as malaria and leishmaniasis.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which could be beneficial in treating oxidative stress-related conditions.

Biological Applications

The biological significance of this compound is underscored by its interactions with various molecular targets:

  • Enzyme Inhibition : The thiazolidinone ring can interact with thiol groups in proteins, leading to inhibition of enzyme activity. This mechanism is crucial in developing drugs that target specific enzymes involved in disease pathways.
  • Cellular Mechanisms : The benzimidazole moiety is known for binding to multiple biological targets, which may lead to disruption of cellular processes associated with cancer and other diseases.

Industrial Applications

In addition to its medicinal applications, this compound can be utilized in materials science:

  • Building Block for Complex Molecules : Its unique structure allows it to serve as a building block for synthesizing more complex organic compounds used in various industrial applications.

Mechanism of Action

The mechanism of action of N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-chlorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to various biological targets, while the thiazolidinone ring can interact with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound’s structural analogues differ primarily in substituent groups and core modifications. Key comparisons include:

Compound Name Core Structure Substituents at Position 5 Amide Group at Position 3 Biological Activity
N-[(5E)-5-(1H-Benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-chlorobenzamide (Target) 2-Thioxo-4-thiazolidinone Benzimidazole-methylidene 3-Chlorobenzamide Antiproliferative (hypothesized)
N-[2-(2,4-Dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide (Compound 4c, ) 4-Oxo-thiazolidinone 2,4-Dichlorophenyl Benzamide 100% DAL cell inhibition at 100 µg/ml
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () Triazole-thione 2-Chlorobenzylideneamino N/A Hydrogen-bonded supramolecular assembly
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide () 2-Thioxo-4-thiazolidinone 3-Methoxy-4-propoxybenzylidene 2-Chlorobenzamide Not reported (structural analog)

Key Observations :

  • Core Modifications: The target compound’s 2-thioxo-4-thiazolidinone core differs from the 4-oxo-thiazolidinone in .
  • Substituent Effects : The benzimidazole group in the target compound may confer superior DNA-binding or kinase-inhibitory activity compared to simple aryl substituents (e.g., dichlorophenyl in 4c) .
  • Chlorobenzamide Position : The 3-chloro substitution in the target compound vs. 2-chloro in may alter steric and electronic interactions, influencing solubility and target affinity.
Physicochemical and Crystallographic Properties
  • Hydrogen Bonding : Analogues like those in form supramolecular assemblies via N–H···S and O–H···S bonds, which could influence crystal packing and stability .
  • Configuration : The (5E)-configuration in the target compound vs. (5Z) in impacts molecular geometry and dipole moments, affecting binding to biological targets .

Biological Activity

N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-chlorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of structural elements, including a benzimidazole moiety and a thiazolidinone core, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H14ClN4O3S2C_{19}H_{14}ClN_{4}O_{3}S_{2}, with a molecular weight of approximately 410.5 g/mol. The structural features include:

  • Benzimidazole Ring : Known for its diverse biological activities, particularly in anticancer and antimicrobial applications.
  • Thiazolidinone Core : Associated with anti-inflammatory and antidiabetic effects.
  • Chlorobenzamide Substituent : May enhance lipophilicity and bioavailability.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The benzimidazole moiety can interact with various enzymes, potentially inhibiting their activity.
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to induce ROS-mediated apoptosis in cancer cells.
  • Cell Proliferation Inhibition : The compound may affect cell cycle regulation, leading to reduced proliferation in tumor cells.

Anticancer Activity

Research has demonstrated that derivatives of benzimidazole exhibit significant anticancer properties. For instance, studies have shown that certain benzimidazole derivatives can inhibit the growth of various cancer cell lines, including:

CompoundCell Line% Inhibition
5aMCF-795%
5aA54977%
CisplatinMCF-760%

The compound's ability to induce apoptosis through ROS generation has been highlighted as a critical mechanism behind its cytotoxic effects .

Antimicrobial Activity

This compound has also shown potential antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against both bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest effectiveness in inhibiting microbial growth at relatively low concentrations .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study focused on synthesizing new benzimidazole derivatives evaluated their antiproliferative activity against human cancer cell lines. The most potent compounds showed significant inhibition rates comparable to established chemotherapeutics like cisplatin .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could modulate antioxidant enzyme activities, thereby affecting cellular oxidative stress levels and promoting apoptosis in cancer cells .

Q & A

Q. Analytical Validation :

  • HPLC monitors reaction progress (e.g., C18 column, acetonitrile/water gradient).
  • ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the thioxo group (~δ 165 ppm in ¹³C NMR) and benzimidazole protons (δ 7.2–8.5 ppm) .

Advanced: How can researchers optimize reaction conditions to resolve low yields in the cyclization step?

Low yields often stem from competing side reactions (e.g., hydrolysis of the thiazolidinone ring). Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like molecular sieves reduce water interference .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency by coordinating to sulfur atoms, reducing activation energy .
  • Temperature Gradients : Gradual heating (40°C → 80°C) minimizes side product formation. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) identifies optimal stopping points .

Case Study : A related thiazolidinone derivative achieved 85% yield using DMF at 70°C with ZnCl₂, compared to 52% without catalysis .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., benzimidazole aromatic protons, thioxo group) and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 485.2) and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch ~1700 cm⁻¹, C=S stretch ~1200 cm⁻¹) .

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